molecular formula C13H17NO6 B11933535 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid

2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid

Cat. No.: B11933535
M. Wt: 283.28 g/mol
InChI Key: FGYMJXFSHBLHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid

InChI

InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

FGYMJXFSHBLHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridine Ethyl Side Chain

The pyridine moiety is prepared through Friedel-Crafts acylation or nucleophilic substitution. For example, 2-methoxy-5-methylpyridine is acetylated at the 3-position using acetyl chloride in the presence of AlCl₃, yielding 5-acetyl-2-methoxy-6-methylpyridine. Subsequent reduction of the acetyl group with NaBH₄ in ethanol produces the corresponding alcohol, 5-(1-hydroxyethyl)-2-methoxy-6-methylpyridine (Example 56):

5-Acetyl-pyridine+NaBH4EtOH5-(1-Hydroxyethyl)-pyridine[2]\text{5-Acetyl-pyridine} + \text{NaBH}_4 \xrightarrow{\text{EtOH}} \text{5-(1-Hydroxyethyl)-pyridine} \quad

Coupling to the Succinic Acid Core

The pyridine ethyl group is introduced via a Mitsunobu reaction or nucleophilic alkylation. In one approach, diethyl succinate is reacted with 2-(2-methoxy-5-methylpyridin-3-yl)ethyl bromide under basic conditions (K₂CO₃, DMF) to form the alkylated succinate ester. Hydroxy group introduction is achieved through oxidation-reduction sequences or asymmetric catalysis. For enantiomeric purity, (R)-selective enzymes or chiral auxiliaries are employed.

Deprotection and Acid Formation

The ester-protected succinic acid derivative undergoes hydrolysis using aqueous HCl or NaOH to yield the free carboxylic acids. For example, treatment of diethyl 2-hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinate with 6M HCl at reflux for 12 hours affords the target compound:

Diethyl ester+HClΔ2-Hydroxy-succinic acid[4]\text{Diethyl ester} + \text{HCl} \xrightarrow{\Delta} \text{2-Hydroxy-succinic acid} \quad

Reaction Optimization and Conditions

Solvent and Base Selection

  • Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are preferred for coupling reactions due to their polar aprotic nature.

  • Bases : Triethylamine (TEA) or cesium carbonate (Cs₂CO₃) facilitate deprotonation during alkylation steps.

Reductive Amination

In Example 60, reductive amination of 5-acetylpyridine with piperazine derivatives uses NaBH₄ in ethanol, achieving >95% yield. This method is adaptable for introducing ethylamine linkages in the target molecule.

Stereochemical Control

The (R)-configuration at the C2 hydroxy group is critical for bioactivity. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic resolution with lipases ensures enantiomeric excess >98%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥97% purity. Typical retention time: 8.2 minutes under isocratic conditions (70:30 H₂O:MeCN).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.21 (t, 3H), 2.21 (s, 3H), 2.65 (q, 2H), 3.27 (t, 4H), 3.80 (s, 3H), 5.10 (s, 1H).

  • MS (ESI) : m/z 284.1 [M+H]⁺.

Scale-Up and Industrial Production

Pfizer’s patented route (WO1998000402A1) scales the synthesis to kilogram quantities using continuous flow reactors. Key parameters:

  • Temperature : 80–100°C for coupling steps.

  • Catalyst load : 0.5 mol% Pd(OAc)₂ for cross-coupling reactions.

  • Yield : 65–70% over five steps.

Challenges and Mitigation Strategies

  • Byproduct Formation : Elimination reactions during deprotection are minimized by using mild acidic conditions (pH 4–5).

  • Solubility Issues : Polar solvents (e.g., DMF/water mixtures) enhance solubility of intermediates.

Applications in Drug Development

PF-06761281’s role as a NaCT inhibitor (IC₅₀ = 740 nM in hepatocytes) underscores its therapeutic potential for metabolic disorders. Its synthesis is pivotal for preclinical studies, with pharmacokinetic profiling showing a half-life of 4.2 hours in rats .

Chemical Reactions Analysis

PF-06761281 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert PF-06761281 into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using nucleophiles or electrophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides.

Scientific Research Applications

Drug Development

The compound's structure suggests potential utility in drug development, particularly as a scaffold for new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

  • Case Study: Anticancer Activity
    A recent study highlighted the compound's potential in anticancer therapies. Researchers synthesized derivatives based on its structure and tested them against various cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, with IC50 values ranging from 1.9 to 7.5 µg/mL against human cancer cells such as HCT-116 and MCF-7 .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. Modifications to its structure have shown promise in enhancing antibacterial activity.

  • Case Study: Antibacterial Efficacy
    In a comparative study published in 2023, derivatives of this compound were synthesized and tested against Staphylococcus aureus, demonstrating a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cultures.

  • Case Study: Inflammation Modulation
    In an experimental model of arthritis, administration of the compound led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups, suggesting its potential therapeutic role in inflammatory diseases .

Neuroprotective Potential

Emerging studies suggest that compounds similar to 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid may exhibit neuroprotective effects. This is particularly relevant for neurodegenerative diseases where inflammation plays a critical role.

Synthesis and Chemical Reactions

The synthesis of 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid involves several chemical reactions that enhance its functional groups for better biological activity.

Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently:

  • Methodology : The synthesis typically involves the reaction of pyridine derivatives with succinic anhydride under controlled conditions to ensure high yields and purity.

Mechanism of Action

PF-06761281 exerts its effects by inhibiting the sodium-coupled citrate transporter (NaCT or SLC13A5). This inhibition reduces the uptake of citrate into cells, thereby affecting metabolic processes such as glycolysis and lipid synthesis. The compound acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

Table 1: Comparative Analysis of Succinic Acid Derivatives
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes
2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid (PF-06761281) C₁₃H₁₇NO₆ 283.28 Pyridinyl-ethyl side chain with methoxy and methyl groups Selective inhibitor for Na⁺-coupled transporters
(2R)-2-{[(Hydroxy...cyclohexyl]oxy}phosphoryl)oxy]methyl}succinic acid C₁₁H₂₀O₁₆P₂ 470.21 Cyclohexyl-phosphate backbone Likely involved in metabolic pathways due to phosphate
2-[[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylamino]succinic Acid C₁₄H₁₈NO₆* ~296.3 (estimated) Phenyl-ethyl group with N-methylamino substitution Potential adrenergic receptor modulation
(S)-2-(((3-Hydroxy-2-methyl-5-((phosphonooxy)methyl)pyridin-4-yl)methylene)amino)succinic acid C₁₂H₁₅N₂O₉P 362.23 (estimated) Phosphonooxy-pyridinyl and methyleneamino groups Enhanced polarity due to phosphate; possible kinase targeting
2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid (Compound 2) C₁₈H₁₅N₂O₃ 307.33 Indol-3-ylidene and phenethyl groups Anticancer or antimicrobial activity (common for 2-oxoindoline derivatives)

*Formula estimated based on structural description in .

Physicochemical and Pharmacokinetic Insights

Lipophilicity and Solubility :

  • The target compound (PF-06761281) exhibits moderate lipophilicity due to its methoxy and methylpyridinyl groups, enhancing membrane permeability compared to phosphate-containing analogs (e.g., ), which are more polar and likely less bioavailable .
  • Derivatives with aromatic systems (e.g., phenyl in or indolyl in ) may show reduced aqueous solubility but improved target binding via π-π interactions.

Molecular Weight and Drug-Likeness :

  • PF-06761281 (MW 283.28) adheres more closely to Lipinski’s "Rule of Five" (MW < 500) than the phosphate-containing analog (MW 470.21) , suggesting better oral bioavailability .

Research Findings and Implications

  • PF-06761281’s methoxy-5-methylpyridine side chain may reduce off-target effects compared to quinoline-based succinic acid salts (e.g., ), which are used in pulmonary therapies but carry higher toxicity risks .
  • Structural simplification (e.g., absence of indole or quinoline systems) in PF-06761281 likely improves synthetic accessibility and safety profiles .

Biological Activity

2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid, with the CAS number 1854060-82-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and other therapeutic properties, supported by data tables and relevant research findings.

The molecular formula of 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid is C13H17NO6C_{13}H_{17}NO_6, with a molecular weight of 283.28 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The antioxidant potential of this compound can be assessed through various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Assay TypeResult (IC50 µM)Reference
DPPH AssayTBD
Reducing PowerTBD

Recent studies indicate that compounds with similar structural features have demonstrated significant antioxidant activities, suggesting that 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid may exhibit comparable effects.

Antibacterial Activity

The antibacterial properties of the compound were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insights into its efficacy.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Studies involving similar pyridine derivatives have shown promising antibacterial effects, which may extend to this compound as well.

Case Studies

A series of case studies have been conducted to evaluate the biological activities of compounds structurally related to 2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinic acid.

  • Case Study on Antioxidant Activity : A study demonstrated that derivatives with methoxy and methyl groups exhibited enhanced electron-donating abilities, contributing to their antioxidant properties.
    "The presence of electron-donating groups significantly increases the reducing power of the compounds."
  • Case Study on Antibacterial Efficacy : Research highlighted the effectiveness of pyridine derivatives against multidrug-resistant bacterial strains, indicating potential therapeutic applications for infections.
    "Pyridine-based compounds have shown remarkable activity against resistant strains of bacteria."

Q & A

Q. Table 2: Computational vs. Experimental ADMET Properties

ParameterPredicted ValueExperimental ValueDiscrepancy Source
LogP1.51.8Solvent system in logP assay
Plasma protein binding (%)8578Species differences (human vs. rodent)
Half-life (h)2.33.1Metabolic enzyme variability

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

  • Methodological Answer : The stereocenter at the 2-hydroxy position requires chiral resolution techniques (e.g., chiral HPLC with cellulose-based columns) or asymmetric catalysis. For example, (2R)-configured succinic acid derivatives can be synthesized using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic media) .

Key Considerations for Data Interpretation

  • Structural Analogues : Compare data with methoxy-pyridine derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole) to identify trends in solubility and reactivity .
  • Toxicology : Reference hazard databases (e.g., ATSDR, EFSA) for preliminary risk assessments, even if direct data is lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.